molecular formula C11H9N3O B7506288 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole

2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole

Cat. No. B7506288
M. Wt: 199.21 g/mol
InChI Key: SZGPGVPALOVRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique structure and potential for use in the development of new drugs and therapies. In

Scientific Research Applications

2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has been studied for its potential applications in a variety of scientific research areas, including cancer research, immunology, and neuroscience. In cancer research, this molecule has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In immunology, 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has been studied for its ability to modulate the immune response and may have potential applications in the treatment of autoimmune diseases. In neuroscience, this molecule has been shown to have neuroprotective effects and may be useful in the development of new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole is not fully understood, but it is believed to act through a variety of pathways depending on the specific application. In cancer research, this molecule has been shown to induce apoptosis in cancer cells and inhibit tumor growth through the inhibition of angiogenesis. In immunology, 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. In neuroscience, this molecule has been shown to have neuroprotective effects through the inhibition of oxidative stress and the modulation of neurotransmitter systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole are complex and depend on the specific application. In cancer research, this molecule has been shown to induce cell death in cancer cells and inhibit tumor growth. In immunology, 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases. In neuroscience, this molecule has been shown to have neuroprotective effects and may be useful in the development of new treatments for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole in lab experiments include its unique structure and potential for use in the development of new drugs and therapies. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole. These include further studies on its mechanism of action, its potential applications in cancer research, immunology, and neuroscience, and the development of new drugs and therapies based on this molecule. Additionally, future research could focus on the optimization of synthesis methods and the evaluation of potential side effects and toxicity. Overall, 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has significant potential for use in a variety of scientific research areas and warrants further investigation.

Synthesis Methods

The synthesis of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole involves a multi-step process that begins with the reaction of 2-nitroaniline with glyoxal in the presence of ammonium acetate to form a benzoxazole intermediate. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of potassium carbonate to form the final product.

properties

IUPAC Name

2-(imidazol-1-ylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(15-10)7-14-6-5-12-8-14/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGPGVPALOVRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.